molecular formula C29H33FO6 B1666874 Betamethasone benzoate CAS No. 22298-29-9

Betamethasone benzoate

Numéro de catalogue: B1666874
Numéro CAS: 22298-29-9
Poids moléculaire: 496.6 g/mol
Clé InChI: SOQJPQZCPBDOMF-YCUXZELOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le benzoate de bétaméthasone est un corticostéroïde glucocorticoïde synthétique et un ester de corticostéroïde. Il est principalement utilisé pour ses puissantes propriétés anti-inflammatoires et immunosuppressives. Ce composé est couramment utilisé dans les formulations topiques pour gérer les affections cutanées inflammatoires telles que l’eczéma et le psoriasis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le benzoate de bétaméthasone est synthétisé par estérification de la bétaméthasone avec de l’acide benzoïque. La réaction implique généralement l’utilisation d’un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester. La réaction est réalisée dans des conditions anhydres pour empêcher l’hydrolyse de l’ester .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse du benzoate de bétaméthasone implique des processus d’estérification à grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) sont courantes dans la production industrielle .

Applications De Recherche Scientifique

Introduction to Betamethasone Benzoate

This compound is a potent corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various dermatological conditions, including eczema, psoriasis, and other steroid-responsive dermatoses. This article explores the applications of this compound, supported by scientific research findings, clinical trials, and case studies.

Dermatological Uses

This compound is widely utilized in dermatology for its effectiveness in treating inflammatory skin conditions. Key applications include:

  • Eczema : A controlled trial demonstrated that this compound cream significantly improved symptoms in patients with eczema compared to placebo, with an 83% favorable response rate .
  • Psoriasis : Studies indicate that this compound can be used alone or in combination with vitamin D analogs for treating plaque psoriasis, enhancing therapeutic outcomes .
  • Other Dermatoses : It is effective against various steroid-responsive skin conditions, including dermatitis and allergic reactions .

Comparative Efficacy

Research comparing this compound to other corticosteroids has shown superior efficacy in managing inflammatory conditions. For instance:

  • A study involving 24 patients indicated that this compound was statistically superior to placebo in treating steroid-responsive lesions .
  • Comparative studies highlighted its effectiveness over traditional corticosteroids in specific cases of dermatitis .

Formulations and Dosage

This compound is available in various formulations:

  • Topical Creams and Ointments : Commonly used for localized treatment of skin conditions.
  • Injectable Preparations : Utilized for systemic effects in severe inflammatory diseases.

Recommended Dosage

Typical concentrations for topical applications range from 0.005% to 0.5% by weight, depending on the severity of the condition being treated .

Clinical Trials

  • Efficacy in Eczema : In a placebo-controlled trial involving patients with eczema, those treated with this compound showed significant improvement over those receiving a placebo. The study reported that 50% of patients found the treatment definitely superior .
  • Long-term Management : A longitudinal study assessed the long-term effects of this compound in managing chronic inflammatory conditions, showing sustained relief without significant adverse effects when used appropriately .

Mécanisme D'action

Le benzoate de bétaméthasone exerce ses effets en se liant aux récepteurs des glucocorticoïdes, ce qui conduit à l’inhibition des facteurs de transcription inflammatoires tels que NF-Kappa B. Il inhibe également la phospholipase A2, ce qui entraîne une diminution de la formation de dérivés de l’acide arachidonique. De plus, il favorise l’expression de gènes anti-inflammatoires comme l’interleukine-10 .

Composés similaires :

  • Dipropionate de bétaméthasone
  • Valérate de bétaméthasone
  • Phosphate de bétaméthasone sodique

Comparaison : Le benzoate de bétaméthasone est unique en raison de son estérification spécifique avec l’acide benzoïque, qui améliore sa lipophilie et permet une meilleure pénétration cutanée dans les formulations topiques. Comparé à d’autres esters comme le dipropionate de bétaméthasone et le valérate de bétaméthasone, le benzoate de bétaméthasone a un profil pharmacocinétique distinct qui le rend particulièrement efficace pour certaines applications dermatologiques .

Comparaison Avec Des Composés Similaires

  • Betamethasone dipropionate
  • Betamethasone valerate
  • Betamethasone sodium phosphate

Comparison: Betamethasone benzoate is unique due to its specific esterification with benzoic acid, which enhances its lipophilicity and allows for better skin penetration in topical formulations. Compared to other esters like betamethasone dipropionate and betamethasone valerate, this compound has a distinct pharmacokinetic profile that makes it particularly effective for certain dermatological applications .

Activité Biologique

Betamethasone benzoate is a potent corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is primarily used in dermatology for treating various inflammatory skin conditions. This article aims to provide a comprehensive overview of its biological activity, including pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile.

Chemical Structure and Classification

This compound is an ester derivative of betamethasone. It belongs to the class of glucocorticoids, which are known for their ability to modulate immune response and inflammation. The structural modifications in this compound enhance its topical potency while minimizing systemic effects compared to other formulations of betamethasone .

The biological activity of this compound involves both genomic and nongenomic pathways:

  • Genomic Pathway : Betamethasone binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes such as IL-1 receptor antagonist and phosphoenolpyruvate carboxykinase (PEPCK) .
  • Nongenomic Pathway : This pathway provides a rapid response by modulating existing membrane-bound receptors and second messengers, affecting T-cell, platelet, and monocyte activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

  • Absorption : Studies indicate that this compound in gel form has higher percutaneous absorption compared to cream formulations. Approximately 0.05% to 0.3% of the applied dose can be detected in plasma .
  • Distribution : Following intramuscular administration, the volume of distribution has been reported as approximately 94,584 mL in specific populations .
  • Metabolism : Betamethasone undergoes hepatic metabolism, producing several metabolites through processes such as hydroxylation and oxidation .
  • Elimination : The drug is primarily eliminated via urine, with a half-life ranging from 10 to 12 hours depending on the formulation and route of administration .

Clinical Efficacy

This compound has been evaluated in various clinical settings:

  • Dermatological Conditions : In a double-blind study involving patients with psoriasis, this compound gel showed superior efficacy compared to betamethasone valerate cream, with 14 out of 16 patients achieving excellent results .
  • Inflammatory Dermatoses : It is effective for conditions like eczema, dermatitis, and other steroid-responsive dermatoses. The recommended application is typically 2 to 4 times daily on affected areas .
Condition Formulation Efficacy Notes
PsoriasisThis compound gelExcellent (87.5%)Compared favorably against valerate cream
EczemaThis compound ointmentHighCommonly used in clinical practice
DermatitisThis compound creamModerateEffective for acute flare-ups

Safety Profile

While generally well-tolerated, this compound can cause side effects:

  • Local Reactions : Skin irritation or atrophy may occur with prolonged use.
  • Systemic Effects : Although less common with topical application, systemic absorption can lead to adrenal suppression or other glucocorticoid-related effects if used excessively or under occlusion .

Case Studies

Several studies have documented the clinical outcomes associated with this compound usage:

  • Study on Psoriasis Treatment : A double-blind trial demonstrated that patients treated with this compound gel had significantly better outcomes than those treated with alternatives like betamethasone valerate cream .
  • Comparative Study on Absorption : Research indicated that formulations with gel bases allowed for better absorption rates than creams, suggesting that formulation choice can impact therapeutic efficacy significantly .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the stability of Betamethasone benzoate in topical formulations?

this compound’s stability can be assessed using high-performance liquid chromatography (HPLC) to monitor degradation products under varying conditions (e.g., temperature, pH, light exposure). Accelerated stability studies (40°C/75% relative humidity) over 6 months can predict long-term stability . For novel formulations, include control groups with known stabilizers (e.g., sodium benzoate ) and compare degradation kinetics. Ensure compliance with pharmacopeial standards for identity and purity .

Q. How can researchers ensure reproducibility in studies evaluating this compound’s anti-inflammatory efficacy?

Use standardized in vivo models (e.g., murine contact dermatitis) with consistent application protocols (dose, frequency, vehicle). Include positive controls (e.g., other potent corticosteroids like clobetasol ) and negative controls (vehicle-only). Report detailed physicochemical properties of the formulation (e.g., particle size, solubility ). Publish raw data and statistical methods (ANOVA with post-hoc tests) in supplementary materials to enable replication .

Q. What are the critical parameters for validating this compound’s potency in preclinical studies?

Potency validation requires:

  • Dose-response curves in validated assays (e.g., inhibition of TNF-α in keratinocytes).
  • Comparative analysis with reference standards (USP-grade this compound ).
  • Blinded scoring of clinical endpoints (e.g., erythema reduction) by multiple observers to minimize bias .
  • Compliance with OECD guidelines for topical toxicity testing, including skin irritation and sensitization assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s epidermal penetration kinetics be resolved?

Contradictions often arise from differences in skin models (human vs. porcine) or formulation vehicles (ointment vs. gel). To address this:

  • Standardize ex vivo models using human skin under Franz diffusion cell conditions.
  • Use radiolabeled this compound to quantify absorption .
  • Apply multivariate regression to identify confounding variables (e.g., skin thickness, vehicle viscosity) .
  • Cross-validate findings with in silico models (e.g., molecular dynamics simulations of stratum corneum interactions) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for research use?

  • Implement quality-by-design (QbD) principles during synthesis, monitoring critical process parameters (e.g., reaction temperature, catalyst purity).
  • Characterize intermediates via NMR and mass spectrometry to ensure structural fidelity .
  • Use orthogonal analytical methods (e.g., X-ray diffraction for crystallinity, DSC for thermal stability) .
  • Share batch records and impurity profiles in open-access repositories to facilitate cross-study comparisons .

Q. How should researchers design studies to investigate this compound’s long-term effects on skin barrier function?

  • Longitudinal cohort studies with histopathological analysis (e.g., electron microscopy for stratum corneum integrity).
  • Incorporate non-invasive biomarkers (transepidermal water loss, pH mapping) .
  • Control for confounding factors (patient age, baseline skin conditions) using propensity score matching .
  • Pre-register hypotheses and analysis plans to reduce publication bias .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent efficacy?

  • Nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability.
  • Bootstrap resampling to estimate confidence intervals for EC50 values.
  • Sensitivity analysis to identify outliers in high-throughput screening datasets .

Q. How can meta-analyses reconcile discrepancies in this compound’s safety profile across studies?

  • Perform subgroup analyses by study design (RCTs vs. observational), population (pediatric vs. adult), and formulation type.
  • Use GRADE criteria to assess evidence quality, highlighting studies with inadequate blinding or incomplete adverse event reporting .
  • Apply Egger’s regression test to detect publication bias .

Q. Ethical and Reproducibility Considerations

Q. What ethical safeguards are essential for clinical trials involving this compound in vulnerable populations?

  • Obtain informed consent with clear communication of risks (e.g., skin atrophy ).
  • Include data safety monitoring boards (DSMBs) for trials longer than 6 months.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can researchers address the lack of standardized protocols for this compound in combination therapies?

  • Develop consensus guidelines via Delphi methods involving dermatologists, pharmacologists, and regulatory experts.
  • Use factorial experimental designs to evaluate synergistic effects (e.g., with calcineurin inhibitors) .
  • Publish negative results to inform future systematic reviews .

Propriétés

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(32)11-12-26(19,2)28(21,30)23(33)15-27(22,3)29(17,24(34)16-31)36-25(35)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,31,33H,9-10,13,15-16H2,1-3H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQJPQZCPBDOMF-YCUXZELOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022670
Record name Betamethasone benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22298-29-9
Record name Betamethasone benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22298-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone benzoate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022298299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Betamethasone 17-benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K0XW47A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betamethasone benzoate
Reactant of Route 2
Reactant of Route 2
Betamethasone benzoate
Reactant of Route 3
Betamethasone benzoate
Reactant of Route 4
Betamethasone benzoate
Reactant of Route 5
Betamethasone benzoate
Reactant of Route 6
Betamethasone benzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.